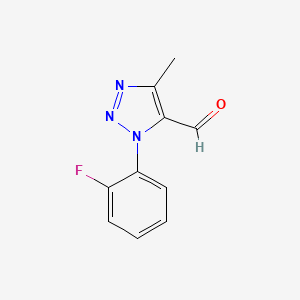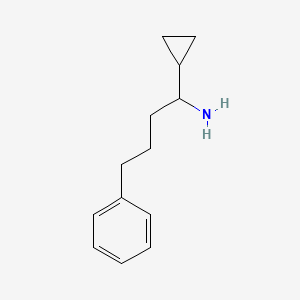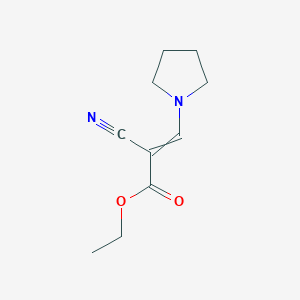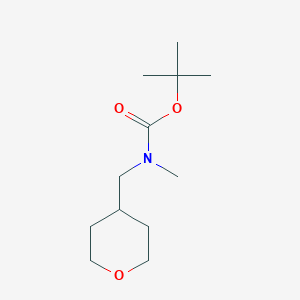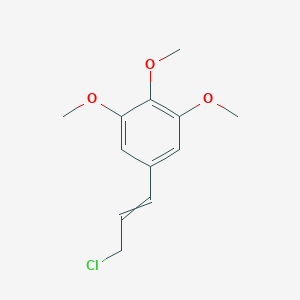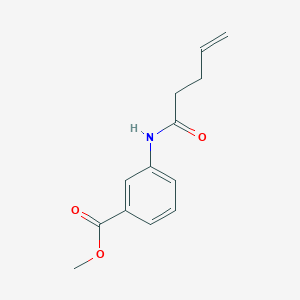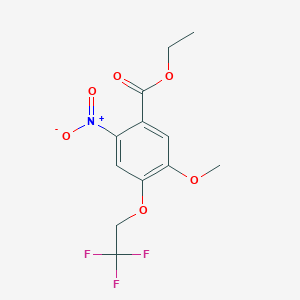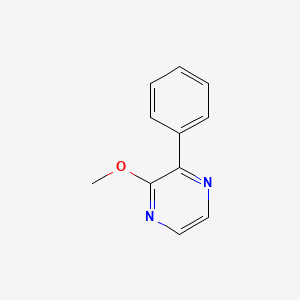
2-Phenyl-3-methoxypyrazine
Vue d'ensemble
Description
2-Phenyl-3-methoxypyrazine is a member of the methoxypyrazine family, which is known for its distinctive odor properties. Methoxypyrazines are heterocyclic aromatic organic compounds that contain a pyrazine ring substituted with a methoxy group and a phenyl group. These compounds are often found in nature and are known for their strong, earthy, and green aromas .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3-methoxypyrazine typically involves the cyclization of appropriate precursors. One common method is the condensation of a 1,2-diketone with a 1,2-diamine. For instance, the reaction of 2-phenyl-1,2-diketone with 3-methoxy-1,2-diamine under acidic conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process. Specific details on industrial methods are proprietary and vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenyl-3-methoxypyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic or basic conditions
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the electrophile used
Applications De Recherche Scientifique
2-Phenyl-3-methoxypyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Methoxypyrazines, including this compound, are studied for their role in plant-insect interactions and as semiochemicals.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the flavor and fragrance industry due to its strong odor properties .
Mécanisme D'action
The mechanism of action of 2-Phenyl-3-methoxypyrazine involves its interaction with olfactory receptors due to its strong odor. In biological systems, it may act as a semiochemical, influencing the behavior of insects and other organisms. The exact molecular targets and pathways are still under investigation, but it is known to interact with specific receptors in the olfactory system .
Comparaison Avec Des Composés Similaires
3-Isobutyl-2-methoxypyrazine (IBMP): Known for its green bell pepper aroma, commonly found in wines.
3-Isopropyl-2-methoxypyrazine (IPMP): Also found in wines, contributing to green and earthy flavors.
2,5-Dimethyl-3-methoxypyrazine: Known for its strong odor and used in flavoring .
Uniqueness: 2-Phenyl-3-methoxypyrazine is unique due to its specific substitution pattern, which imparts distinct odor properties and chemical reactivity compared to other methoxypyrazines. Its phenyl group provides additional sites for chemical modification, making it a versatile compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C11H10N2O |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
2-methoxy-3-phenylpyrazine |
InChI |
InChI=1S/C11H10N2O/c1-14-11-10(12-7-8-13-11)9-5-3-2-4-6-9/h2-8H,1H3 |
Clé InChI |
TXJSCDNLDZPGIW-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=CN=C1C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 7-(4-methoxybenzyl)-1-methyl-2,8-dioxo-1,2,7,8-tetrahydropyrido[2,3-d]pyridazine-3-carboxylate](/img/structure/B8341073.png)
![3-[(3-Cyano-6,7-dimethoxyquinolin-4-yl)amino]benzamide](/img/structure/B8341077.png)
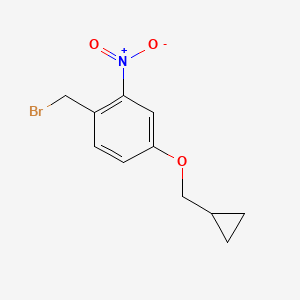
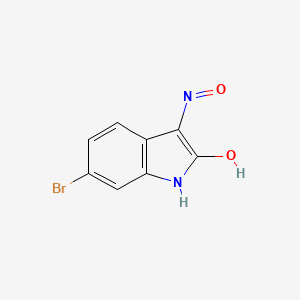
![3-Bromo-6-ethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B8341094.png)
